Helvolic acid Helvolic acid Helvolic acid is a steroid C-21 acid having a 29-nordammarane skeleton substituted with an acetoxy group at C-16 and oxo groups at C-3 and -7, with double bonds at C-1, -17(20) and -24. It has a role as a mycotoxin, an antibacterial agent and a fungal metabolite. It is a steroid acid, a monocarboxylic acid, a 3-oxo-Delta(1) steroid and an acetate ester. It is a conjugate acid of a helvolate. It derives from a hydride of a dammarane.
Helvolic acid is a natural product found in Aspergillus fumigatus, Aspergillus terreus, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 29400-42-8
VCID: VC21344058
InChI: InChI=1S/C33H44O8/c1-17(2)10-9-11-21(30(38)39)26-22-12-13-25-31(6)15-14-23(36)18(3)27(31)28(41-20(5)35)29(37)33(25,8)32(22,7)16-24(26)40-19(4)34/h10,14-15,18,22,24-25,27-28H,9,11-13,16H2,1-8H3,(H,38,39)/b26-21-/t18-,22+,24+,25+,27-,28+,31-,32+,33-/m1/s1
SMILES: CC1C2C(C(=O)C3(C(C2(C=CC1=O)C)CCC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)C)OC(=O)C
Molecular Formula: C33H44O8
Molecular Weight: 568.7 g/mol

Helvolic acid

CAS No.: 29400-42-8

Cat. No.: VC21344058

Molecular Formula: C33H44O8

Molecular Weight: 568.7 g/mol

* For research use only. Not for human or veterinary use.

Helvolic acid - 29400-42-8

CAS No. 29400-42-8
Molecular Formula C33H44O8
Molecular Weight 568.7 g/mol
IUPAC Name (2Z)-2-[(4S,5S,6S,8S,9S,10R,13R,14S,16S)-6,16-diacetyloxy-4,8,10,14-tetramethyl-3,7-dioxo-5,6,9,11,12,13,15,16-octahydro-4H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid
Standard InChI InChI=1S/C33H44O8/c1-17(2)10-9-11-21(30(38)39)26-22-12-13-25-31(6)15-14-23(36)18(3)27(31)28(41-20(5)35)29(37)33(25,8)32(22,7)16-24(26)40-19(4)34/h10,14-15,18,22,24-25,27-28H,9,11-13,16H2,1-8H3,(H,38,39)/b26-21-/t18-,22+,24+,25+,27-,28+,31-,32+,33-/m1/s1
Standard InChI Key MDFZYGLOIJNNRM-OAJDADRGSA-N
Isomeric SMILES C[C@H]1[C@@H]2[C@@H](C(=O)[C@]3([C@H]([C@]2(C=CC1=O)C)CC[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O)OC(=O)C)C)C)OC(=O)C
SMILES CC1C2C(C(=O)C3(C(C2(C=CC1=O)C)CCC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)C)OC(=O)C
Canonical SMILES CC1C2C(C(=O)C3(C(C2(C=CC1=O)C)CCC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)C)OC(=O)C

Chemical Structure and Properties

Helvolic acid is a nortriterpenoid antibiotic with a complex tetracyclic structure derived from protosta-17(20)Z,24-dien-3β-ol, which is formed by enzymatic cyclization of (3S)-2,3-oxidosqualene . The compound belongs to a class of fungi-derived triterpenes with a distinctive tetracyclic skeleton.

Table 1: Physical and Chemical Properties of Helvolic Acid

PropertyValue
Molecular FormulaC₃₃H₄₄O₈
Molecular Weight568.7070 Da
Accurate Mass568.3036 Da
InChIKeyWMGXUPPNMLYHPN-GJIXPYCQSA-N
Origin Organism TypeFungus

The chemical structure of helvolic acid includes a tetracyclic fusidane skeleton with various functional groups that contribute to its biological activity . The compound's IUPAC name and complete structural details are available in chemical databases, with the InChI string providing comprehensive stereochemical information about the molecule .

Sources and Isolation

Helvolic acid has been isolated from various fungal species, demonstrating the widespread occurrence of this compound across different fungal genera.

Fungal Sources

The compound was first reported to be produced by Aspergillus fumigatus, mut. helvola Yuill . Subsequent studies have identified numerous other fungal species capable of producing helvolic acid, including:

  • Acrocylindrium oryzae

  • Cephalosporium caerulens

  • Metarhizium anisopliae

  • Pichia guiliermondii

  • Xylaria species

  • Cordyceps taii

Isolation Methods

Isolation of helvolic acid typically involves bioassay-guided chromatographic fractionation of organic extracts from laboratory cultures of the producing fungi . For instance, Ratnaweera et al. (2014) isolated helvolic acid from an endophytic fungus identified as Xylaria sp. obtained from surface-sterilized leaf segments of Anoectochilus setaceus, an orchid endemic to Sri Lanka . Spectroscopic methods including ¹H, ¹³C, and 2D NMR spectroscopy, along with mass spectrometry, are commonly employed for structural confirmation .

Antibacterial Activities

Helvolic acid exhibits potent antibacterial activity, particularly against Gram-positive bacteria, which constitutes its most significant and well-documented biological property.

Mechanism of Action

Synergistic Effects with Other Antibiotics

One of the most promising aspects of helvolic acid is its ability to enhance the effectiveness of other antibiotics, particularly against resistant bacterial strains.

Documented Synergistic Effects

Research has demonstrated significant synergistic effects when helvolic acid is combined with various conventional antibiotics against drug-resistant bacteria .

Table 3: Synergistic Effects of Helvolic Acid with Other Antibiotics

AntibioticBacterial StrainSynergistic EffectReference
PenicillinBacillus cereus3× greater than clavulanic acid with penicillin
ErythromycinMulti-drug resistant S. aureusStrong synergism
PenicillinMulti-drug resistant S. aureusModerate synergism
TetracyclineMulti-drug resistant S. aureusModerate synergism

Significance in Combating Antibiotic Resistance

The synergistic effect of helvolic acid with established antibiotics presents a valuable strategy for overcoming bacterial resistance. In an era of increasing antibiotic resistance, compounds that can restore or enhance the efficacy of existing antibiotics are of particular importance. The synergistic effect of helvolic acid with penicillin was found to be approximately three times stronger than that of clavulanic acid (a well-known β-lactamase inhibitor) with penicillin in agar diffusion assays on Bacillus cereus .

Antitumor Properties

Beyond its antimicrobial activity, helvolic acid has demonstrated potential anticancer effects, particularly when used in combination therapy.

Mechanism of Antitumor Activity

The anticancer effects of helvolic acid appear to involve modulation of the Wnt/β-catenin signaling pathway. Treatment with helvolic acid, particularly in combination with CTX, significantly suppressed the protein expression levels of β-catenin, cyclin D1, and proliferating cell nuclear antigen in tumor tissue . Additionally, helvolic acid was found to enhance the immune organ index in treated animals, suggesting potential immunomodulatory properties that may contribute to its anticancer effects .

Helvolic Acid Derivatives

Structural modifications of helvolic acid have yielded numerous derivatives with varying biological activities, offering opportunities for optimizing its therapeutic potential.

Natural and Synthetic Derivatives

Wang et al. (2018) reported the isolation of helvolic acid and seven new helvolic acid derivatives from the marine-derived fungus Aspergillus fumigatus HNMF0047 . These derivatives included:

  • 16-O-deacetylhelvolic acid 21,16-lactone

  • 6-O-propionyl-6,16-O-dideacetylhelvolic acid 21,16-lactone

  • 1,2-dihydro-6,16-O-dideacetylhelvolic acid 21,16-lactone

  • 1,2-dihydro-16-O-deacetylhelvolic acid 21,16-lactone

  • 16-O-propionyl-16-O-deacetylhelvolic acid

  • 6-O-propionyl-6-O-deacetylhelvolic acid

  • 24-epi-6β,16β-diacetoxy-25-hydroxy-3,7-dioxo-29-nordammara-1,17(20)-diene-21,24-lactone

Structure-Activity Relationships

Some of these derivatives demonstrated enhanced antibacterial activity compared to the parent compound, suggesting that structural modifications can improve the biological properties of helvolic acid.

Table 4: Antibacterial Activity of Helvolic Acid Derivatives Against Streptococcus agalactiae

CompoundMIC (μg/mL)Reference
6-O-propionyl-6-O-deacetylhelvolic acid2
Helvolic acid8
16-O-propionyl-16-O-deacetylhelvolic acid16
Tobramycin (control)>16

These findings indicate that specific modifications to the helvolic acid structure can significantly influence its antibacterial potency, with some derivatives showing more potent activity than the parent compound against particular bacterial strains.

Ecological Significance

The production of helvolic acid by endophytic fungi may have important ecological implications, particularly in the context of plant-microbe interactions.

Future Research Directions

The diverse biological activities and unique structural features of helvolic acid present numerous opportunities for future research and development.

Expanding Therapeutic Applications

The combination of potent antibacterial activity against drug-resistant strains and synergistic effects with existing antibiotics positions helvolic acid as a promising candidate for addressing the growing problem of antibiotic resistance. Future research could focus on optimizing these synergistic effects and developing formulations suitable for clinical applications.

Similarly, the synergistic antitumor properties of helvolic acid warrant further investigation, particularly regarding the mechanisms underlying these effects and the potential for developing combination therapies for cancer treatment.

Biosynthetic Engineering

The elucidation of the helvolic acid biosynthetic pathway opens possibilities for metabolic engineering approaches to enhance the production of this compound and its derivatives . Such approaches could facilitate the development of scalable methods for producing helvolic acid and structurally optimized derivatives with enhanced biological activities.

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